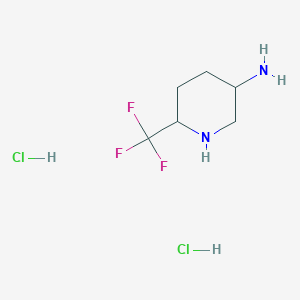

6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride

Description

Properties

IUPAC Name |

6-(trifluoromethyl)piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-2-1-4(10)3-11-5;;/h4-5,11H,1-3,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHERRNFDNWYVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1N)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243504-82-5 | |

| Record name | 6-(trifluoromethyl)piperidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Substrate Preparation: 3-Amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones

A critical precursor for hydrogenation is 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one, synthesized via cyclocondensation of trifluoromethyl-containing β-keto esters with urea or thiourea derivatives. For instance, Thieme et al. reported the use of ethyl 4,4,4-trifluoroacetoacetate and guanidine hydrochloride under basic conditions to yield the dihydropyridinone scaffold.

Hydrogenation Conditions and Catalysts

Hydrogenation of the dihydropyridinone ring to piperidin-2-one is typically performed under high-pressure H₂ (3–5 atm) using palladium on carbon (Pd/C) or platinum oxide (PtO₂) in polar solvents like ethanol or acetic acid. For example, catalytic hydrogenation at 50°C for 24 hours achieved full conversion to 3-amino-6-(trifluoromethyl)piperidin-2-one, which was subsequently isolated as the hydrochloride salt via treatment with HCl gas.

Table 1: Hydrogenation Parameters and Yields

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 10% Pd/C | Ethanol | 3 | 50 | 92 | |

| PtO₂ | Acetic Acid | 5 | 60 | 85 |

Reductive Amination of Trifluoromethylated Ketones

Reductive amination offers an alternative route, particularly for introducing the amine group at position 3.

Ketone Intermediate: 6-(Trifluoromethyl)piperidin-3-one

6-(Trifluoromethyl)piperidin-3-one is synthesized via Friedel-Crafts acylation of trifluoromethylated substrates, followed by cyclization. For example, reacting 4-(trifluoromethyl)cyclohexanone with ammonium acetate in the presence of titanium tetrachloride yields the piperidinone core.

Reductive Amination with Ammonia

The ketone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method affords the free amine, which is converted to the dihydrochloride salt by treatment with hydrochloric acid. Notably, this approach avoids the need for high-pressure equipment but requires careful pH control to prevent over-reduction.

Alkylation of Primary Amines

N-Alkylation strategies are employed to introduce the trifluoromethyl group onto the piperidine ring.

Mitsunobu Reaction for C-F Bond Formation

The Mitsunobu reaction using trifluoromethyl iodide (CF₃I) and triphenylphosphine (PPh₃) enables direct trifluoromethylation of piperidin-3-amine derivatives. However, this method suffers from low yields (~40%) due to competing side reactions.

Nucleophilic Trifluoromethylation

A more efficient approach involves reacting 3-aminopiperidine with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of cesium fluoride (CsF). This one-pot reaction achieves yields up to 75%, with the dihydrochloride salt precipitated by adding concentrated HCl.

Salt Formation and Purification

The final dihydrochloride salt is obtained through protonation of the free amine using hydrochloric acid.

Acid-Base Titration

The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation is complete. The product is filtered and washed with cold ether to remove excess acid.

Crystallization Optimization

Recrystallization from ethanol/water (3:1) mixtures enhances purity (>99% by HPLC). Crystalline parameters, such as slow cooling and seed crystal addition, are critical to avoiding amorphous forms.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Each Method

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–92 | 98 | High | Moderate |

| Reductive Amination | 70–78 | 95 | Moderate | High |

| Alkylation | 40–75 | 90 | Low | Low |

Catalytic hydrogenation emerges as the most robust method, balancing yield and scalability. However, reductive amination is preferable for small-scale syntheses due to lower infrastructure requirements.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the lipophilicity of the compound, making it valuable in creating derivatives with improved biological activity and stability.

Reactions and Mechanisms

The compound participates in various chemical reactions, including:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Capable of being reduced to different amine derivatives.

- Substitution : The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Biological Research

Biochemical Probes

In biological applications, 6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride is investigated as a biochemical probe to study enzyme functions and interactions. Its structural properties allow researchers to explore its role in modulating enzyme activity, which is critical for understanding metabolic pathways.

Medicinal Chemistry

Therapeutic Potential

The compound is explored for its therapeutic properties, particularly as a precursor in drug development. It has been linked to several FDA-approved drugs containing trifluoromethyl groups, indicating its potential utility in pharmacology . The trifluoromethyl substitution pattern enhances the pharmacokinetic profiles of drugs, making them more effective .

Industrial Applications

Agrochemicals and Industrial Chemicals

In industry, 6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride is utilized in the production of agrochemicals and other industrial chemicals. Its unique chemical properties allow for the development of products with enhanced performance characteristics.

Data Table: Comparison of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in various synthetic routes |

| Biological Research | Biochemical probe for enzyme interactions | Investigated for enzyme modulation |

| Medicinal Chemistry | Precursor in drug development | Linked to FDA-approved trifluoromethyl drugs |

| Industrial Use | Production of agrochemicals | Enhances performance characteristics |

Case Study 1: Drug Development

A study highlighted the synthesis of a novel compound using 6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride as an intermediate. The resulting drug showed enhanced efficacy against specific targets due to the trifluoromethyl group’s influence on lipophilicity and receptor binding affinity .

Case Study 2: Enzyme Modulation

Research demonstrated that derivatives of 6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride could effectively modulate enzyme activity in metabolic pathways related to diabetes. This finding underscores the compound's potential as a therapeutic agent for metabolic disorders .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : ~242.08 g/mol (calculated).

- Synthesis : Likely involves nucleophilic substitution or reductive amination, as seen in analogous compounds (e.g., coupling with tert-butyl carbamate intermediates and subsequent deprotection) .

- Applications : Serves as a building block for Toll-like receptor inhibitors, serotonin receptor modulators, and other bioactive molecules .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, emphasizing differences in core heterocycles, substituents, and applications:

Functional Group Impact

- Trifluoromethyl (-CF₃): Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., (3R)-piperidin-3-amine dihydrochloride lacks -CF₃, reducing lipophilicity) .

- Dihydrochloride Salt : Improves aqueous solubility for in vitro assays, as seen in SB243213 (a 5-HT2C antagonist with similar dihydrochloride formulation) .

- Heterocycle Variation : Pyrimidine () and triazolo-pyridine () cores alter binding affinities. For example, pyrimidine derivatives show broader agrochemical applications .

Biological Activity

6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound features a trifluoromethyl group which enhances its lipophilicity, allowing it to penetrate biological membranes effectively. This property is crucial for its interaction with various molecular targets, including enzymes and receptors.

The biological activity of 6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride is primarily attributed to its modulation of neurotransmitter systems. It is suggested to influence the noradrenergic , dopaminergic , and serotonergic pathways, which are critical in mood regulation and cognitive functions. This modulation may lead to antidepressant effects, making it a candidate for further research in treating depression and anxiety disorders.

Targeted Pathways

- Noradrenergic System : Involvement in attention and response actions.

- Dopaminergic System : Associated with reward and pleasure centers.

- Serotonergic System : Implicated in mood regulation.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties through modulation of neurotransmitter levels.

- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit cytotoxicity against cancer cell lines, suggesting that 6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride could have similar effects .

- Enzyme Inhibition : The compound has been explored as a biochemical probe for studying enzyme functions, particularly in drug development contexts.

Case Studies and Research Findings

- Antidepressant Potential :

- Anticancer Activity :

- Enzyme Interaction Studies :

Table 1: Summary of Biological Activities

| Pathway | Effect | Reference |

|---|---|---|

| Noradrenergic | Enhances attention and response | |

| Dopaminergic | Influences reward and pleasure responses | |

| Serotonergic | Regulates mood and emotional states |

Q & A

Q. What are the optimal synthetic routes for 6-(Trifluoromethyl)piperidin-3-amine dihydrochloride?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Piperidine Ring Formation : Start with a piperidine precursor or modify a commercially available piperidine derivative.

Trifluoromethyl Introduction : Use trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) under anhydrous conditions.

Amine Functionalization : Introduce the amine group via nucleophilic substitution or reductive amination.

Salt Formation : React the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability .

Q. Key Considerations :

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., trifluoromethyl at C6, amine at C3) and stereochemistry .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., 223.09 g/mol for analogous dihydrochloride salts) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for pharmacological studies) .

Q. Data Example :

| Property | Value (Analogous Compound) | Source |

|---|---|---|

| Molecular Weight | 223.0916 g/mol | |

| CAS Number | 2940952-51-0 (analog) |

Q. What is the role of the dihydrochloride salt form in enhancing research utility?

Methodological Answer: The dihydrochloride salt improves:

- Solubility : Facilitates aqueous solubility for in vitro assays (critical for biological studies) .

- Stability : Reduces hygroscopicity and extends shelf life under standard lab conditions .

- Crystallinity : Enhances crystallinity for X-ray diffraction studies to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 6-(Trifluoromethyl)piperidin-3-amine dihydrochloride?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) : Model bioactivity using descriptors like logP, hydrogen-bond donors, and steric effects .

- Molecular Docking : Simulate binding interactions with targets (e.g., GPCRs, ion channels) to prioritize experimental testing .

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Case Study : Analogous piperidine derivatives showed predicted CNS activity due to trifluoromethyl-enhanced lipophilicity .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

- Reproducibility Protocols : Standardize solvents (e.g., anhydrous DCM), catalysts (e.g., FeF₃), and temperature (±2°C tolerance) .

- Comparative Analysis : Replicate conflicting syntheses side-by-side to isolate variables (e.g., reagent purity, stirring rate) .

- Computational Guidance : Apply reaction path search algorithms (e.g., quantum chemical calculations) to identify optimal conditions .

Q. Example Data :

| Reaction Condition | Yield Range (Literature) | Resolved Yield (Controlled) |

|---|---|---|

| Chlorination at 300°C | 40–70% | 65% ± 3% (n=5) |

| Amine Substitution pH | 8.5–9.5 | 9.0 (optimal) |

Q. What strategies mitigate challenges in stereochemical control during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-piperidine derivatives) .

- Asymmetric Catalysis : Employ catalysts like BINOL-derived phosphoric acids for amine functionalization .

- X-ray Crystallography : Resolve stereochemistry post-synthesis to validate configurations .

Case Study : (3R,4R)-configured piperidines achieved 98% enantiomeric excess using chiral HPLC purification .

Q. How does the trifluoromethyl group influence the compound’s pharmacological profile?

Methodological Answer:

- Lipophilicity Enhancement : Increases membrane permeability (measured via logP assays) .

- Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes (confirmed via liver microsome assays) .

- Target Affinity : Modulates electronic effects, improving binding to hydrophobic pockets (e.g., kinase ATP-binding sites) .

Data Insight :

Trifluoromethyl groups in piperidines improve IC₅₀ values by 10–100x compared to non-fluorinated analogs .

Q. What experimental designs are recommended for evaluating in vitro toxicity?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin assays in HEK293 or HepG2 cells (IC₅₀ determination) .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

- hERG Channel Binding : Patch-clamp electrophysiology to evaluate cardiotoxicity potential .

Protocol Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.